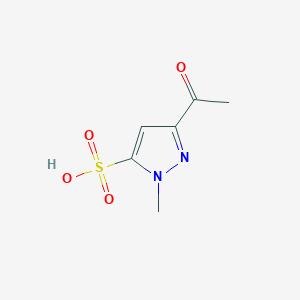![molecular formula C8H7ClN2O B12867626 (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is an organic compound with the chemical formula C8H7ClN2O. It is a solid substance that appears white to light yellow in color . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol typically involves a two-step one-pot method. This method starts with the reaction of heterocyclic amines, such as 2-aminopyridine, with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates in near quantitative yields. These intermediates are then condensed with active electrophiles like ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route provides a practical approach for large-scale synthesis due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Its anti-inflammatory and antiparasitic activities are being explored for potential therapeutic applications.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways. It acts as a ligand for major inhibitory neurotransmitter receptors, which may explain its anticonvulsant and anti-inflammatory effects . The compound’s ability to inhibit DNA oxidation and quench radicals also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- (8-Chloroimidazo[1,2-a]pyridin-6-yl)methanol
Uniqueness
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to other similar compounds, it exhibits a broader range of activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
(3-chloroimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2 |
InChI-Schlüssel |
INVCBCVFAPJYMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)

![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)


![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)




